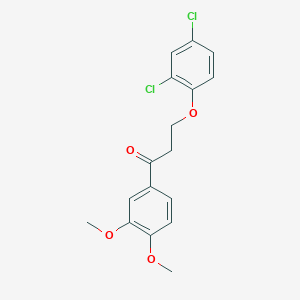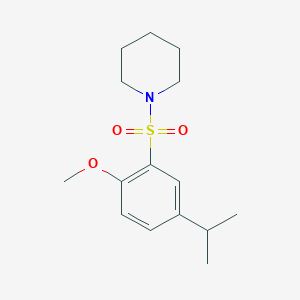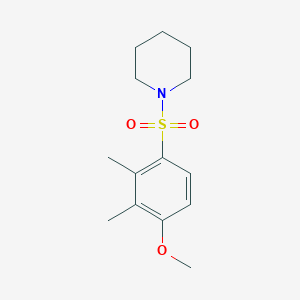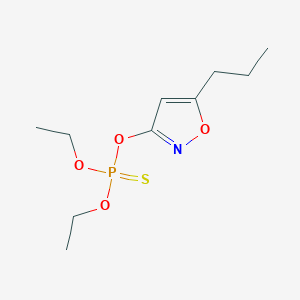
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone, also known as DDCP, is a chemical compound that has been widely used in scientific research for its various applications. DDCP is a synthetic compound that belongs to the family of diarylpropanoids and is commonly used as a precursor in the synthesis of other compounds.
Mécanisme D'action
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's mechanism of action is not fully understood, but it is believed to act as a dopamine receptor antagonist. It has been shown to bind to dopamine receptors in the brain, inhibiting the release of dopamine and reducing the activity of dopaminergic neurons. This leads to a decrease in dopamine signaling, which can have a variety of effects on the body and brain.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's biochemical and physiological effects are complex and depend on a variety of factors, including dosage, route of administration, and individual differences. Some of the reported effects of 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone include decreased locomotor activity, decreased dopamine release, and decreased dopamine receptor binding. 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone in lab experiments is its ability to selectively target dopamine receptors, making it a useful tool for studying the role of dopamine in the brain. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's anti-cancer activity makes it a promising candidate for the development of novel cancer therapies. However, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's mechanism of action is not fully understood, and its effects can be complex and difficult to interpret. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's toxicity and potential side effects need to be carefully considered when designing experiments.
Orientations Futures
There are many potential future directions for research on 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone. One area of interest is the development of novel drugs based on 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's structure and mechanism of action. Additionally, further research is needed to fully understand 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's biochemical and physiological effects, as well as its potential side effects and toxicity. Finally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's use in the treatment of specific diseases, such as Alzheimer's and Parkinson's disease, warrants further investigation.
Méthodes De Synthèse
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone can be synthesized using a variety of methods. One of the most common methods is the reaction between 2,4-dichlorophenol and 3,4-dimethoxybenzaldehyde in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone. Other methods include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura reactions.
Applications De Recherche Scientifique
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been used in the development of novel drugs for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been used in neurobiology research to study the role of dopamine receptors in the brain.
Propriétés
Formule moléculaire |
C17H16Cl2O4 |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenoxy)-1-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H16Cl2O4/c1-21-16-5-3-11(9-17(16)22-2)14(20)7-8-23-15-6-4-12(18)10-13(15)19/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
FVPWGFVDNDCONH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CCOC2=C(C=C(C=C2)Cl)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)CCOC2=C(C=C(C=C2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)





![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)




![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)

